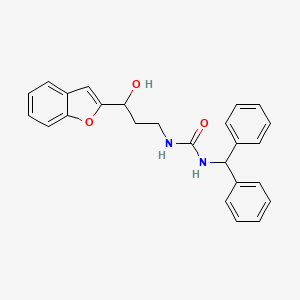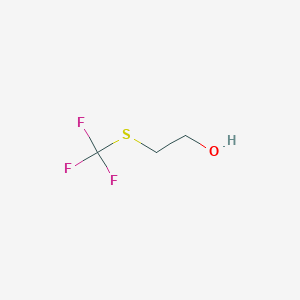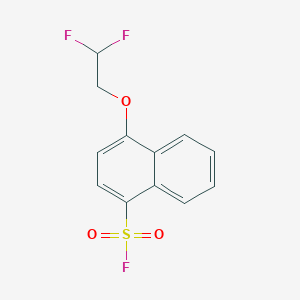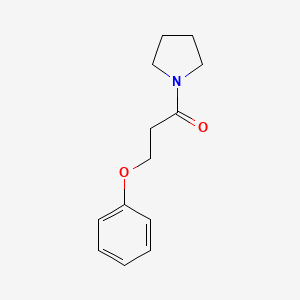
3-Phenoxy-1-(pyrrolidin-1-yl)propan-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“3-Phenoxy-1-(pyrrolidin-1-yl)propan-1-one” is a chemical compound with the CAS Number: 1258655-46-7 . It has a molecular weight of 219.28 . The IUPAC name for this compound is 1-(3-phenoxypropanoyl)pyrrolidine .
Molecular Structure Analysis
The InChI code for “3-Phenoxy-1-(pyrrolidin-1-yl)propan-1-one” is 1S/C13H17NO2/c15-13(14-9-4-5-10-14)8-11-16-12-6-2-1-3-7-12/h1-3,6-7H,4-5,8-11H2 . This code provides a standard way to encode the compound’s molecular structure.Physical And Chemical Properties Analysis
“3-Phenoxy-1-(pyrrolidin-1-yl)propan-1-one” is a powder at room temperature .Aplicaciones Científicas De Investigación
Sure! Here is a comprehensive analysis of the scientific research applications of 3-Phenoxy-1-(pyrrolidin-1-yl)propan-1-one, focusing on six unique applications:
Pharmaceutical Development
3-Phenoxy-1-(pyrrolidin-1-yl)propan-1-one: has shown potential in the development of new pharmaceutical compounds. Its unique structure allows it to interact with various biological targets, making it a candidate for drug discovery and development. Researchers are exploring its use in creating novel medications for treating neurological disorders, given its ability to cross the blood-brain barrier and modulate neurotransmitter systems .
Neurotransmitter Modulation
This compound is being studied for its effects on neurotransmitter systems, particularly in the modulation of dopamine, serotonin, and norepinephrine. Its ability to influence these neurotransmitters makes it a valuable tool in researching treatments for mental health conditions such as depression, anxiety, and schizophrenia . By understanding its interactions, scientists can develop more effective therapies with fewer side effects.
Analytical Chemistry
In analytical chemistry, 3-Phenoxy-1-(pyrrolidin-1-yl)propan-1-one is used as a reference standard and reagent. Its well-defined chemical properties make it suitable for calibrating instruments and validating analytical methods. This application is crucial for ensuring the accuracy and reliability of chemical analyses in various research and industrial settings .
Synthetic Organic Chemistry
The compound serves as an intermediate in the synthesis of more complex organic molecules. Its reactivity and stability make it a valuable building block in organic synthesis, enabling the creation of a wide range of chemical entities. This application is particularly important in the development of new materials and pharmaceuticals .
Biochemical Research
Researchers utilize 3-Phenoxy-1-(pyrrolidin-1-yl)propan-1-one in biochemical studies to investigate enzyme interactions and metabolic pathways. Its structure allows it to act as a probe or inhibitor in enzymatic reactions, providing insights into enzyme function and regulation. This information is vital for understanding disease mechanisms and developing targeted therapies .
Material Science
In material science, this compound is explored for its potential in creating novel materials with unique properties. Its incorporation into polymer matrices can enhance the mechanical and thermal properties of the resulting materials. This application is significant for developing advanced materials for industrial and technological applications .
Safety And Hazards
The compound has been classified with the GHS07 pictogram, indicating that it may cause skin irritation, serious eye irritation, and may cause respiratory irritation . The precautionary statements associated with it include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, using protective gloves/protective clothing/eye protection/face protection, and more .
Propiedades
IUPAC Name |
3-phenoxy-1-pyrrolidin-1-ylpropan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO2/c15-13(14-9-4-5-10-14)8-11-16-12-6-2-1-3-7-12/h1-3,6-7H,4-5,8-11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CMFUTEXWESZWJA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C(=O)CCOC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Phenoxy-1-(pyrrolidin-1-yl)propan-1-one | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


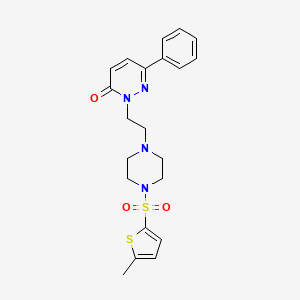

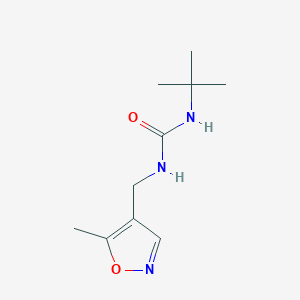


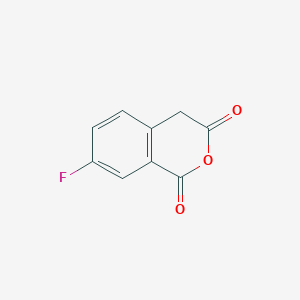
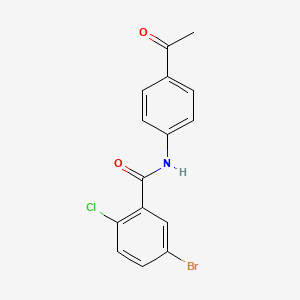
![1-(4-(4-(7-(3-chloro-4-methylphenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperazin-1-yl)phenyl)ethanone](/img/structure/B2430510.png)
